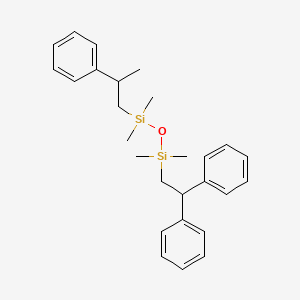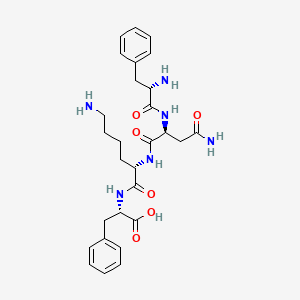
L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- is a peptide compound composed of the amino acids L-phenylalanine, L-phenylalanyl, L-asparaginyl, and L-lysyl. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the anchored amino acid to allow for the next coupling reaction.
Coupling reaction: where the activated amino acid reacts with the deprotected amino group on the resin-bound peptide.
Cleavage from the resin: and final deprotection to yield the free peptide.
Industrial Production Methods
Industrial production of peptides like L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions
L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like phenylalanine and lysine.
Reduction: Reduction reactions can be used to protect or modify specific functional groups within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate.
Reducing agents: Sodium borohydride or dithiothreitol.
Substitution reactions: Typically involve the use of protecting groups like Fmoc or Boc during synthesis to ensure selective reactions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of phenylalanine residues can lead to the formation of tyrosine derivatives.
科学研究应用
L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
L-Phenylalanyl-L-phenylalanine: A dipeptide with similar structural features but lacking the asparaginyl and lysyl residues.
L-Asparaginyl-L-lysyl: Another dipeptide that shares some structural elements but differs in its overall composition.
Uniqueness
L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
属性
CAS 编号 |
574749-86-3 |
|---|---|
分子式 |
C28H38N6O6 |
分子量 |
554.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C28H38N6O6/c29-14-8-7-13-21(26(37)34-23(28(39)40)16-19-11-5-2-6-12-19)32-27(38)22(17-24(31)35)33-25(36)20(30)15-18-9-3-1-4-10-18/h1-6,9-12,20-23H,7-8,13-17,29-30H2,(H2,31,35)(H,32,38)(H,33,36)(H,34,37)(H,39,40)/t20-,21-,22-,23-/m0/s1 |
InChI 键 |
DVXVTGIVEIBYBQ-MLCQCVOFSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


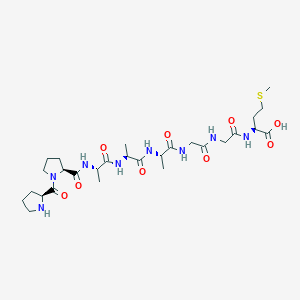

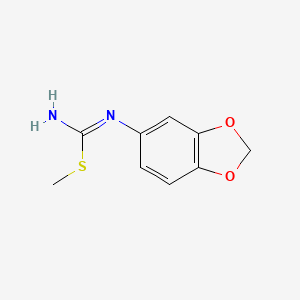
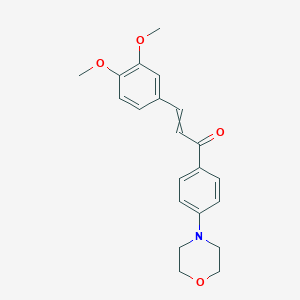

![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
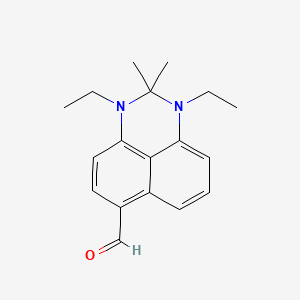
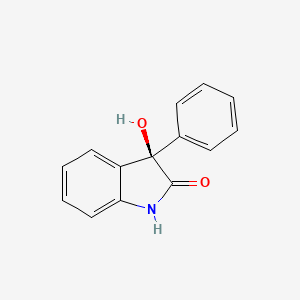
![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
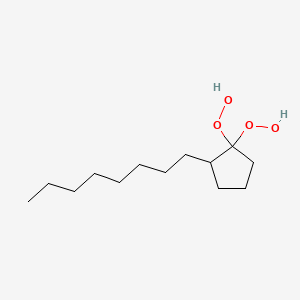
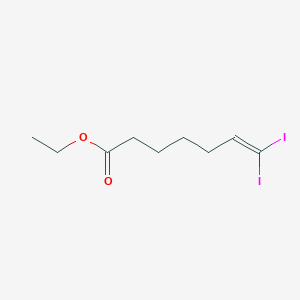
![2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-](/img/structure/B14216203.png)
